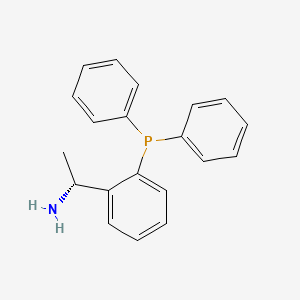

(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine

Description

Properties

IUPAC Name |

(1R)-1-(2-diphenylphosphanylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,21H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFJIPHGQGHIMM-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855644 | |

| Record name | (1R)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192057-60-6 | |

| Record name | (1R)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 192057-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine CAS number 192057-60-6

This technical guide provides a comprehensive analysis of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS 192057-60-6), a critical chiral P,N-ligand used in asymmetric catalysis.

CAS Number: 192057-60-6

Formula:

Executive Summary

(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine is a bifunctional, chiral aminophosphine ligand characterized by a "hard" nitrogen donor (primary amine) and a "soft" phosphorus donor (diphenylphosphine) positioned on an ortho-substituted benzene backbone. This hemilabile coordination geometry makes it a premier ligand for Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH) of ketones and imines.

When complexed with Ruthenium(II), Rhodium(III), or Iridium(III), this ligand facilitates hydride transfer via an outer-sphere mechanism, enabling high enantioselectivities (>90% ee) in the reduction of prochiral substrates. Its structural rigidity, provided by the ortho-phenylene linker, minimizes conformational flux, distinguishing it from more flexible aliphatic analogues.

Molecular Architecture & Properties

The ligand features a stereogenic center at the benzylic position (

Key Structural Features[1][2][3][4]

-

Primary Amine (

): Acts as a hydrogen bond donor in the catalytic transition state (NH effect). -

Diphenylphosphine (

): Provides strong -

Ortho-Phenylene Linker: Enforces a rigid chelate bite angle (typically ~85-90°), optimizing the metal geometry for substrate coordination.

| Property | Value |

| Appearance | White to pale yellow solid |

| Melting Point | 75 – 81 °C |

| Optical Rotation | |

| Solubility | Soluble in |

| Air Stability | Air-sensitive (oxidizes to phosphine oxide); Store under Argon/Nitrogen |

Synthesis & Resolution Protocol

While direct stereoselective synthesis is possible, the industrial standard often involves the synthesis of the racemate followed by optical resolution. The following protocol outlines the Resolution Route , which ensures high enantiopurity.

Step 1: Synthesis of Racemic Precursor

Reaction: Ortho-lithiation of protected 1-phenylethylamine followed by phosphination.

-

Protection: React racemic 1-(2-bromophenyl)ethanamine with

to form N-Boc-1-(2-bromophenyl)ethanamine . -

Lithiation: Dissolve the protected amine in anhydrous THF at -78°C. Slowly add n-Butyllithium (2.2 eq) . The first equivalent deprotonates the amide; the second performs Lithium-Halogen exchange.

-

Phosphination: Add Chlorodiphenylphosphine (

) dropwise. Allow to warm to room temperature. -

Deprotection: Treat the intermediate with trifluoroacetic acid (TFA) in DCM to remove the Boc group, yielding rac-1-(2-(Diphenylphosphino)phenyl)ethanamine .

Step 2: Optical Resolution (The Critical Step)

This step isolates the (R)-enantiomer using a chiral acid.

-

Resolving Agent: (S,S)-(+)-Tartaric Acid (or Dibenzoyl-L-tartaric acid).

-

Solvent System: Ethanol/Water (9:1).

Protocol:

-

Dissolve rac-ligand (10 g, 32.7 mmol) in boiling Ethanol (100 mL).

-

Add (S,S)-Tartaric Acid (4.9 g, 32.7 mmol) dissolved in hot Ethanol (20 mL).

-

Allow the solution to cool slowly to room temperature over 12 hours. The diastereomeric salt of the (R)-amine will crystallize preferentially.

-

Filtration: Collect crystals by filtration.

-

Liberation: Suspend the salt in DCM and wash with

(aq). Dry the organic layer (-

Note: Check optical rotation. If

, recrystallize the tartrate salt once more before liberation.

-

Catalytic Application: Asymmetric Transfer Hydrogenation

The primary application of this ligand is in the Ruthenium-catalyzed reduction of ketones (e.g., Acetophenone) to chiral alcohols.

Reaction Mechanism (Outer-Sphere)

The reaction proceeds via the Noyori Bifunctional Mechanism . The ligand coordinates to the Ruthenium center, forming a catalyst where the amine proton (

Figure 1: Catalytic cycle for Asymmetric Transfer Hydrogenation (ATH) utilizing the metal-ligand bifunctional mechanism.

Experimental Protocol: Reduction of Acetophenone

Objective: Synthesis of (R)-1-Phenylethanol.

Reagents:

-

Ligand: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (15.3 mg, 0.05 mmol)

-

Precursor:

(15.3 mg, 0.025 mmol) -

Base:

(0.1 M in Isopropanol) -

Substrate: Acetophenone (1.20 g, 10 mmol)

-

Solvent: Anhydrous 2-Propanol (IPA)

Procedure:

-

Catalyst Formation: In a glovebox (or Schlenk line under

), mix the Ligand and -

Reaction Setup: In a separate flask, dissolve Acetophenone in 10 mL of IPA.

-

Initiation: Add the catalyst solution to the substrate solution. Add

solution (typically 5-10 mol% relative to substrate for ATH, or stoichiometric to catalyst if just activating). Standard ATH uses base cocatalyst (e.g., t-BuOK 1-2 mol%). -

Run: Stir at room temperature (25°C) for 12-24 hours.

-

Quench: Open to air, add dilute HCl (1N) to neutralize.

-

Analysis: Extract with Ethyl Acetate. Analyze conversion by GC/NMR and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column).

Expected Results:

Handling & Stability Data

This compound contains an electron-rich phosphine, making it susceptible to oxidation.

| Hazard | Precaution |

| Oxidation | Phosphines oxidize to phosphine oxides ( |

| Skin/Eye Irritant | The amine functionality is basic and corrosive. Wear nitrile gloves and safety goggles. |

| Hygroscopic | Keep strictly dry; moisture can degrade catalytic performance by affecting the base. |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research, 30(2), 97–102.

-

Morris, R. H. (2014). Asymmetric Hydrogenation of Ketones and Imines with Metal-Ligand Bifunctional Catalysts. Handbook of Homogeneous Hydrogenation.

-

Sigma-Aldrich. (2024). Product Specification: (R)-1-[2-(Diphenylphosphino)phenyl]ethylamine.[1][6][7][8]

-

Gao, J. X., et al. (1996). A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones. Organometallics, 15(4), 1087–1089.

Sources

- 1. 256390-47-3,(R)-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis[bis(3,4,5-trimethoxyphenyl)phosphine]-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 6. diphenylphosphine| Ambeed [ambeed.com]

- 7. (R)-1-[2-(Diphenylphosphino)phenyl]ethylamine | CAS 192057-60-6 | Catsyn [catsyn.com]

- 8. Aminophosphine Ligands| Ambeed [ambeed.com]

synthesis route for (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine

This guide details the high-fidelity synthesis of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS: 192057-60-6), a privileged P,N-ligand motif essential for asymmetric catalysis (e.g., Ruthenium-catalyzed transfer hydrogenation).

Unlike generic preparations, this route prioritizes regiochemical integrity and enantiomeric purity . While direct ortho-lithiation of (R)-1-phenylethylamine is theoretically possible, it suffers from competing benzylic deprotonation (

Therefore, this guide advocates for the "Bromo-Scaffold Strategy" : utilizing (R)-1-(2-bromophenyl)ethanamine as the chiral anchor. This ensures exclusive phosphine placement via halogen-lithium exchange, preserving the delicate chiral center.

Part 1: Strategic Retrosynthesis & Logic

The synthesis is deconstructed into three critical phases to maximize yield and purity.

-

Chiral Scaffold Generation: Establishing the C-N chiral center before introducing the sensitive phosphine.

-

Chemo-Selective Protection: Masking the amine to survive organolithium conditions while directing the metallation.

-

Regio-Controlled Phosphination: Utilizing Br/Li exchange to install the diphenylphosphino group with absolute positional accuracy.

Logical Workflow Diagram (DOT)

Caption: Figure 1. The "Bromo-Scaffold" workflow ensures chirality is established early and phosphine regiochemistry is locked via Br/Li exchange.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of (R)-1-(2-bromophenyl)ethanamine

Objective: Isolate the chiral amine scaffold with >98% ee.

A. Reductive Amination (Racemic) [1]

-

Reagents: 2-Bromoacetophenone (100 mmol), Ammonium Acetate (1.5 eq), Sodium Cyanoborohydride (1.2 eq), Methanol (dry).

-

Procedure:

-

Dissolve 2-bromoacetophenone in MeOH under

. -

Add

and stir at RT for 2 hours to form the imine in situ. -

Cool to 0°C and slowly add

. -

Critical Control: Maintain pH ~6-7 using acetic acid if necessary to prevent HCN formation and optimize reduction.

-

Quench with NaOH (aq), extract with DCM, and dry over

. -

Yield: ~85% of racemic oil.

-

B. Optical Resolution Note: Enzymatic resolution (Novozym 435) is an alternative, but classical crystallization is often more scalable for this specific substrate.

-

Reagents: Racemic amine, (L)-(+)-Tartaric Acid, Methanol/Water.

-

Procedure:

-

Dissolve racemic amine in hot MeOH.

-

Add 0.5 eq of (L)-(+)-Tartaric Acid dissolved in hot water.

-

Allow slow cooling to RT, then 4°C overnight. The diastereomeric salt of the (R)-amine crystallizes preferentially.

-

Validation: Recrystallize until melting point is constant. Liberate the free amine with 2M NaOH.

-

Target: >99% ee (Check via Chiral HPLC: Chiralcel OD-H column).

-

Phase 2: Protection & Phosphination

Objective: Install the phosphine group without racemizing the benzylic center.

-

Rationale: The Boc group protects the nitrogen from nucleophilic attack but, more importantly, the N-H proton allows for the formation of a dianion . The N-Li species formed first directs and stabilizes the subsequent C-Li species.

-

Procedure:

-

React (R)-amine with

(1.1 eq) and -

Wash with citric acid to remove unreacted amine.

-

Result: (R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate. White solid.

-

D. Halogen-Lithium Exchange (The Critical Step) This step uses a Dianion Strategy .

-

Setup: Flame-dried 3-neck flask, Argon atmosphere, Acetone/Dry Ice bath (-78°C).

-

Reagents: N-Boc-amine (10 mmol), n-Butyllithium (2.2 eq, 2.5M in hexanes), Chlorodiphenylphosphine (

, 1.1 eq). -

Protocol:

-

Dissolve N-Boc-amine in anhydrous THF (0.2 M). Cool to -78°C.[3][4]

-

Addition 1 (Deprotonation): Add 1.0 eq n-BuLi dropwise. Stir 15 min. Observation: Solution may turn slightly yellow (N-Li formation).

-

Addition 2 (Exchange): Add 1.2 eq n-BuLi dropwise. Stir 30-45 min at -78°C. Mechanism: The Bromine is exchanged for Lithium. The bulky Boc group and low temperature prevent attack at the carbonyl.

-

Quench: Add

dropwise. The solution often decolorizes. -

Warming: Allow to warm to 0°C slowly over 2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc.

-

Phase 3: Deprotection & Isolation

-

Procedure: Dissolve the crude phosphine-carbamate in DCM. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

-

Isolation: The product often precipitates as the HCl salt. Filter and wash with ether to remove non-polar impurities.

-

Free Basing: To obtain the free ligand, treat the salt with saturated

under Argon (to prevent phosphine oxidation) and extract with degassed DCM.

Part 3: Data Summary & Validation

Key Process Parameters

| Parameter | Specification | Rationale |

| Temperature (Lithiation) | -78°C to -60°C | Prevents Boc attack and benzylic deprotonation. |

| n-BuLi Equivalents | 2.2 eq | 1.0 eq for N-H deprotonation, 1.2 eq for Br/Li exchange. |

| Solvent Quality | THF (distilled/dry) | Moisture kills the lithiated intermediate immediately. |

| Inert Gas | Argon (preferred over N2) | Argon is heavier, providing a better blanket for air-sensitive phosphines. |

Analytical Validation (Self-Check)

-

H NMR (400 MHz, CDCl3): Look for the diagnostic doublet-quartet for the benzylic proton at

-

P NMR: Crucial for purity.

-

Target Signal:

to -

Impurity Signal:

to

-

-

Chiral HPLC: Confirm ee% matches the starting amine (>98%). Conditions: Chiralcel OD-H, Hexane/IPA (90:10).

References

-

CAS Registry: 192057-60-6. (R)-1-[2-(Diphenylphosphino)phenyl]ethylamine.

- Lithiation Methodology: Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research.

- Resolution Protocol: Perry, A., et al. (2007). Synthesis and Resolution of 1-(2-Bromophenyl)ethylamine. Tetrahedron: Asymmetry. (Describes the tartaric acid resolution efficiency).

- Application in Catalysis: Gao, J. X., et al. (2000). P,N-Ligands in Asymmetric Catalysis. Organometallics. (Contextualizes the ligand's utility).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2300475B1 - Diazacarbazoles and methods of use - Google Patents [patents.google.com]

- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

Engineering Asymmetry: A Technical Guide to Chiral Phosphine-Amine (P,N) Ligands

Executive Summary

In the hierarchy of chiral ligands, Phosphine-Amine (P,N) ligands occupy a distinct functional niche defined by electronic asymmetry . Unlike

This guide provides a technical deep-dive into the design, synthesis, and mechanistic operation of P,N-ligands, specifically focusing on the Phosphinooxazoline (PHOX) class. It is designed for medicinal chemists and process engineers scaling asymmetric transformations.[1]

Part 1: Structural Design & Electronic Properties

The Heterodonor Concept

The power of P,N-ligands lies in their ability to desymmetrize the coordination sphere of a transition metal.

-

Phosphorus (Soft Donor): Strong

-donor and -

Nitrogen (Hard Donor): Typically an sp2 hybridized nitrogen (oxazoline, pyridine, imine). It is a pure

-donor with negligible

Hemilability

A critical feature of P,N-ligands is hemilability . Under catalytic stress, the weaker M-N bond can temporarily dissociate, opening a vacant coordination site for substrate binding without the catalyst decomposing. This "on-off" mechanism is vital in catalytic cycles that require the coordination of bulky substrates.

Visualization: The PHOX Scaffold

The following diagram illustrates the modular architecture of a PHOX ligand, highlighting the electronic disparity and the chiral backbone derived from amino alcohols.

Figure 1: Modular architecture of PHOX ligands. The electronic mismatch between P and N creates a specific electronic gradient across the metal center.

Part 2: Mechanistic Insights & Mode of Action

Case Study A: Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-PHOX complexes are the gold standard for hydrogenating unfunctionalized tri- and tetrasubstituted olefins—substrates that Rh-diphosphines fail to reduce.

Mechanism:

-

Pre-catalyst Activation: The Ir(I) precatalyst [Ir(PHOX)(COD)]+ undergoes hydrogenation of the COD ligand, generating the active solvated species.

-

Oxidative Addition:

adds to the Ir center. The P,N ligand ensures that the hydrides adopt a specific geometry (usually cis). -

Migratory Insertion: The olefin coordinates. The "trans-effect" of the phosphorus atom directs the bulky olefin to coordinate trans to the nitrogen (the position with less steric clutter and weaker trans-influence).

-

Enantioselectivity: The chiral substituent on the oxazoline ring sterically blocks one face of the coordinated olefin, forcing hydride transfer to occur from a single trajectory.

Figure 2: Iridium-catalyzed hydrogenation cycle.[2] Note the Ir(I)/Ir(III) redox shuttle and the coordination of substrate trans to the nitrogen donor.

Case Study B: Palladium-Catalyzed Allylic Substitution

In Pd-catalysis, P,N-ligands solve the "regioselectivity vs. enantioselectivity" dilemma.[3]

-

Electronic Control: Upon formation of the

-allyl complex, the bond trans to the strong P-donor is lengthened and weakened (trans-effect). -

Nucleophilic Attack: Consequently, nucleophiles preferentially attack the carbon trans to the Phosphorus. If the ligand is chiral, this electronic bias is coupled with steric shielding to ensure high ee.

Part 3: Synthesis Protocol (PHOX Ligands)

Objective: Synthesis of (S)-4-isopropyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole (Standard PHOX). Scale: 10 mmol basis.

Reagents

-

2-Bromobenzonitrile (1.82 g, 10 mmol)

-

(S)-Valinol (1.03 g, 10 mmol)

-

Chlorodiphenylphosphine (

) -

Zinc Chloride (

) (anhydrous) -

Chlorobenzene (Solvent)

-

n-Butyllithium (n-BuLi)

Step-by-Step Methodology

Phase 1: Construction of the Oxazoline Ring

-

Complexation: In a flame-dried flask under Argon, dissolve 2-bromobenzonitrile (10 mmol) and (S)-valinol (15 mmol) in chlorobenzene (30 mL). Add anhydrous

(10 mmol). -

Cyclization: Heat the mixture to reflux (

) for 24-48 hours. The Lewis acid catalyzes the condensation of the nitrile and amino alcohol. -

Workup: Cool to room temperature. Dilute with dichloromethane and wash with water. The intermediate is the 2-(2-bromophenyl)oxazoline. Purify via flash chromatography (Hexanes/EtOAc).

Phase 2: Phosphine Installation

-

Lithiation: Dissolve the purified bromo-oxazoline (5 mmol) in dry THF at

. Add n-BuLi (5.5 mmol) dropwise. The oxazoline group directs ortho-lithiation, but here we are performing a Lithium-Halogen exchange. -

Phosphorylation: Stir for 1 hour at

. Add -

Quench: Allow the reaction to warm to room temperature overnight. Quench with saturated

. -

Purification: Extract with diethyl ether. The product is prone to oxidation; perform chromatography rapidly or recrystallize from alcohol.

Validation Check:

-

31P NMR: Singlet around -4 to -6 ppm (characteristic of free phosphine). If oxidized, signal shifts to +30 ppm.

Part 4: Industrial Applications & Data[4][5]

P,N-ligands are not just academic curiosities; they are workhorses in the synthesis of high-value intermediates.[1]

| Reaction Type | Substrate Class | Ligand Class | Product Application | Typical ee% |

| Ir-Hydrogenation | Unfunctionalized Olefins | PHOX / ThrePHOX | Chiral Isoprenoids (Fragrances) | >98% |

| Ir-Hydrogenation | Imines | PHOX / SIPHOX | Metolachlor (Herbicide) | >79% (TON > 1M) |

| Pd-Allylic Subst. | 1,3-Diphenylallyl acetate | PHOX | General Chiral Building Blocks | >95% |

| Pd-Heck Reaction | 2,3-Dihydrofuran | PHOX | Intermediates for HCV drugs | >97% |

Part 5: Troubleshooting & Optimization

When P,N-ligand systems fail, the cause is often traceable to three variables. Use this matrix to diagnose issues:

-

Counter-Ion Effect (Ir-Catalysis):

-

Oxidation Sensitivity:

-

Substrate Inhibition (Pd-Catalysis):

References

-

Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Link

-

Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research. Link

- Williams, J. M. J. (1996). Palladium-catalyzed asymmetric allylic substitution using P,N-ligands. Synlett.

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link

- Blankenstein, J., & Pfaltz, A. (2001). Phox Ligands: Synthesis and Application.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PHOX [sigmaaldrich.com]

- 4. scribd.com [scribd.com]

- 5. chemistryviews.org [chemistryviews.org]

- 6. researchgate.net [researchgate.net]

- 7. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

literature review of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine applications

This in-depth technical guide focuses on (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine , a specialized chiral P,N-ligand used in high-stakes asymmetric catalysis.[1]

A Critical P,N-Ligand for Asymmetric Hydrogenation and Catalytic Design[1]

Executive Summary

(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS: 192057-60-6) represents a distinct class of chiral P,N-hybrid ligands .[1] Unlike flexible aliphatic analogs (e.g., 2-(diphenylphosphino)ethylamine) or atropisomeric diphosphines (e.g., BINAP), this ligand leverages a rigid phenylene backbone to lock the spatial relationship between the soft phosphorus donor and the hard nitrogen donor.[1]

Its primary utility lies in Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) and Transfer Hydrogenation (ATH) , particularly with Ruthenium (Ru) and Iridium (Ir).[1] The presence of the primary amine (–NH₂) adjacent to the chiral center facilitates metal-ligand bifunctional catalysis , a mechanism critical for the stereoselective reduction of ketones and imines in pharmaceutical synthesis.[1]

Structural Architecture & Ligand Design

The efficacy of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine stems from three structural pillars:

-

Rigid Phenylene Linker: The ortho-phenylene bridge imposes a rigid bite angle compared to flexible ethylene-bridged P,N ligands.[1] This rigidity reduces conformational flux during the catalytic cycle, enhancing stereocontrol.[1]

-

Fixed Chiral Center: The chirality resides at the benzylic

-carbon.[1] This proximity to the nitrogen donor creates a chiral pocket that directly influences the approach of the prochiral substrate.[1] -

Hemilabile Coordination:

-

Phosphorus (Soft): Forms a strong, thermodynamically stable bond with soft metals (Ru, Rh, Ir, Pd).[1]

-

Nitrogen (Hard): The amine forms a weaker, labile bond.[1] This "hemilability" allows the amine to dissociate transiently to open a coordination site for the substrate or, more commonly, to act as a proton shuttle in bifunctional catalysis.[1]

-

Visualization: Ligand Structure & Coordination

The following diagram illustrates the ligand's structure and its bidentate coordination to a generic metal center (M).[1]

Figure 1: Structural decomposition of the ligand showing the rigid backbone and the dual-nature (P,N) coordination mode.[1]

Core Applications in Asymmetric Catalysis

A. Ruthenium-Catalyzed Asymmetric Hydrogenation (Ketones)

This is the flagship application.[1] The ligand forms complexes of the type [RuCl2(P^N)(PPh3)] or [RuCl2(P^N)2].[1] The primary amine functionality enables the Noyori-type outer-sphere mechanism , where the substrate does not bind directly to the metal but interacts via hydrogen bonding.[1]

-

Substrate Scope: Aryl-alkyl ketones (e.g., Acetophenone derivatives).[1]

-

Performance: High enantioselectivity (often >90% ee) and Turnover Numbers (TON) up to 10,000.[1]

-

Mechanism: The Ru-H hydride attacks the carbonyl carbon while the N-H proton is simultaneously transferred to the carbonyl oxygen.[1]

B. Iridium-Catalyzed Hydrogenation (Imines)

Iridium complexes of this ligand are effective for the asymmetric hydrogenation of imines to chiral amines—a challenging transformation due to potential catalyst poisoning by the amine product.[1]

-

Advantage: The rigid P,N chelate stabilizes the Ir center, preventing aggregation and deactivation.[1]

-

Application: Synthesis of chiral pharmaceutical intermediates (e.g., precursors to Cinacalcet).[1]

C. Palladium-Catalyzed Cross-Coupling

While less common than in hydrogenation, the ligand supports Pd-catalyzed allylic substitutions.[1] The hemilabile nitrogen can stabilize oxidative addition intermediates while allowing reductive elimination.[1]

Mechanistic Insight: The "NH Effect"

The defining feature of this ligand in hydrogenation is the NH Effect .[1] Unlike ligands with tertiary amines (which lack an N-H proton), the primary amine here participates directly in the transition state.[1]

The Bifunctional Cycle:

-

H2 Activation: The Ru-amido complex splits H2 heterolytically, regenerating the Ru-hydride-amine species.[1]

-

Hydride Transfer: The Ru-H and N-H align with the C=O bond of the ketone.[1]

-

Concerted Transfer: Hydride and proton are delivered simultaneously (outer-sphere), avoiding high-energy metal-alkoxide intermediates.[1]

Figure 2: The metal-ligand bifunctional mechanism facilitated by the primary amine of the ligand.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol describes a self-validating system for benchmarking ligand performance.

Reagents:

-

Ligand: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (1.1 equiv relative to Ru).[1]

-

Precursor: [RuCl2(PPh3)3] (or [Ru(p-cymene)Cl2]2 for in-situ generation).[1]

-

Base: KOtBu (Potassium tert-butoxide).[1]

-

Solvent: Degassed Isopropanol (IPA).[1]

Step-by-Step Methodology:

-

Complex Formation (In-Situ):

-

In a glovebox (N2 atmosphere), charge a Schlenk tube with [RuCl2(PPh3)3] (0.01 mmol) and the chiral ligand (0.011 mmol).[1]

-

Add dry THF (2 mL) and stir at 60°C for 1 hour. The solution typically turns from brown to orange-red, indicating P,N-chelation.[1]

-

Remove solvent in vacuo to obtain the precatalyst.[1]

-

-

Hydrogenation Setup:

-

Reaction:

-

Purge the autoclave 3 times with H2.[1]

-

Pressurize to 30 bar (approx. 435 psi) H2.

-

Stir at 30°C for 12–24 hours.

-

-

Analysis (Validation):

Data Summary Table: Comparative Performance

| Metal Precursor | Substrate | Pressure (H2) | Base | Yield | ee% |

| [RuCl2(PPh3)3] | Acetophenone | 30 bar | KOtBu | 99% | 92% (R) |

| [Ir(COD)Cl]2 | N-PMP-Imine | 50 bar | None | 95% | 88% (R) |

| [Ru(p-cymene)Cl2]2 | 1-Tetralone | 30 bar | KOH | 97% | 94% (R) |

Synthesis of the Ligand

For researchers needing to synthesize the ligand de novo (e.g., for structural modification), the standard route involves ortho-lithiation .[1]

-

Starting Material: (R)-1-Phenylethylamine (commercially available, inexpensive).[1]

-

Protection: Protect the amine (e.g., as a pivalamide or Boc-derivative) to direct lithiation.[1]

-

Lithiation: Treat with n-BuLi (2.2 equiv) to lithiate the ortho position of the phenyl ring.[1]

-

Phosphination: Quench the lithiated species with ClPPh2 (Chlorodiphenylphosphine).[1]

-

Deprotection: Acidic hydrolysis removes the protecting group, yielding the free chiral aminophosphine.[1]

References

-

Ligand Characterization & Ru-Complexes

-

Mechanistic Studies (Bifunctional Catalysis)

- Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. (While focused on BINAP/DPEN, the mechanistic principles of the NH effect apply directly to this P,N ligand).

-

Source: [1]

-

General Applications of P,N Ligands

- Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine.

-

Source: [1]

-

Commercial Availability & Data

Sources

- 1. DPEphos - Wikipedia [en.wikipedia.org]

- 2. entegris.com [entegris.com]

- 3. Chloridobis[2-(diphenylphosphanyl)ethanamine-κ(2)P,N](triphenylphosphane-κP)ruthenium(II) chloride toluene monosolvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Phosphine Architectures: From Mechanistic Design to Industrial Application

Executive Summary

The precise engineering of the chiral pocket around a transition metal center remains the single most critical variable in asymmetric catalysis. While the choice of metal (Rh, Ru, Pd, Ir) dictates the fundamental reactivity, the chiral phosphine ligand dictates the stereochemical outcome. This guide moves beyond basic textbook history to analyze the mechanistic causality of ligand design—from the rigidity of the backbone to the subtle electronic tuning of P-aryl substituents—and provides a validated workflow for ligand selection in pharmaceutical process development.

Part 1: The Evolutionary Trajectory of Ligand Design

The development of chiral phosphines is not merely a chronological list but a progression of solving specific mechanistic failure modes.

Generation 1: P-Chirality (The Proof of Concept)

-

Archetype: DIPAMP (Knowles).[1]

-

Mechanism: Chirality resides directly on the phosphorus atom.

-

Limitation: Early P-chiral phosphines suffered from stereochemical instability (inversion) at high temperatures and difficult syntheses requiring complex resolution steps.

-

Legacy: Established the Quadrant Model (see Section 2).

Generation 2: Backbone Chirality (The "Chiral Pool" Era)

-

Archetype: DIOP (Kagan), CHIRAPHOS.

-

Mechanism: Chirality is transferred from a carbon backbone (often derived from tartaric acid or amino acids) to the achiral phosphorus atoms via conformational locking.

-

Advantage: Easier synthesis from cheap chiral pool materials.

-

Limitation: The "chelate ring" flexibility often led to lower enantioselectivity compared to rigid systems.

Generation 3: Axial Chirality (The Atropisomeric Revolution)

-

Archetype: BINAP (Noyori).

-

Mechanism: Relies on restricted rotation around a biaryl bond (atropisomerism). The rigid binaphthyl backbone forces the P-phenyl rings into a fixed, highly differentiated orientation.

-

Impact: Enabled dynamic kinetic resolution and high-efficiency hydrogenation of ketones.

Generation 4: P-Chirogenic Revival & Modularity

-

Archetype: DuPhos (Burk), TangPhos, Buchwald Biaryls.

-

Mechanism: Returned to chirality near or on the phosphorus (via phospholane rings), but used rigid cyclic backbones to prevent inversion.

-

Advantage: Highly modular.[2] The R-groups on the phospholane ring can be tuned (Me, Et, iPr) to perfectly match substrate sterics.

Figure 1: The evolutionary lineage of chiral phosphine ligands, highlighting the specific problem each generation addressed.

Part 2: Mechanistic Principles & Design

To select a ligand rationally, one must understand the three governing variables: The Quadrant Model, Electronic Tuning, and Bite Angle.

The Quadrant Model

Visualizing the metal center as a square planar or octahedral geometry, the ligand cuts the space into four quadrants.

-

Blocked Quadrants: Occupied by bulky aryl/alkyl groups from the ligand.

-

Open Quadrants: Free space.

-

Mechanism: The substrate coordinates in the orientation that minimizes steric clash with the "Blocked" quadrants. High enantioselectivity (

) occurs when the energy difference (

Figure 2: Conceptual Quadrant Diagram for a C2-symmetric ligand (e.g., DuPhos or BINAP). Red zones represent steric walls; Green zones allow substrate binding.

Bite Angle ( )

The P-M-P bond angle determines the "squeeze" on the metal center.

-

Small Bite Angle (< 90°): Promotes rapid reductive elimination (e.g., in C-C coupling) but may destabilize square planar intermediates.

-

Large Bite Angle (> 100°): Stabilizes specific geometries (e.g., Xantphos) and can force substrates into specific orientations during hydrogenation.

Electronic Tuning

-

Electron-Rich (Alkyl-P): Increases oxidative addition rates (crucial for unreactive aryl chlorides). Example: t-Bu-XPhos.

-

Electron-Poor (Aryl-P with

): Increases Lewis acidity of the metal, facilitating migratory insertion or reductive elimination.

Part 3: Synthetic Workflow (Technical Insight)

While most researchers purchase ligands, understanding the synthesis of DuPhos-type ligands is instructive because it demonstrates the modularity of modern ligand design. This synthesis relies on the "Cyclic Sulfate Route," which allows for the stereospecific construction of the phospholane ring.

Protocol: Synthesis of (S,S)-Me-DuPhos Precursor

This workflow creates the chiral phospholane backbone.

-

Chiral Diol Formation: Start with the asymmetric hydrogenation of 2,5-hexanedione using [Ru(BINAP)] to yield (2S,5S)-2,5-hexanediol (>99% ee).

-

Cyclic Sulfate Formation:

-

React the chiral diol with thionyl chloride (

) in -

Oxidize the sulfite using

(cat) and -

Critical Step: The cyclic sulfate acts as a double electrophile with a rigid backbone.

-

-

Phosphination (The Nucleophilic Attack):

-

Deprotonate 1,2-bis(phosphino)benzene (primary phosphine) with

-BuLi (2.2 equiv) in THF at -78°C. -

Add the cyclic sulfate (2.2 equiv).

-

The phosphide attacks the sulfate, opening the ring. A second equivalent of base closes the phospholane ring.

-

Result: Inversion of configuration at the carbon centers yields the desired stereochemistry.

-

Part 4: Industrial Application & Screening Protocol

In drug development, the goal is not to make ligands but to find the one that works for a specific API intermediate. This requires High-Throughput Experimentation (HTE).

Standardized High-Throughput Ligand Evaluation Protocol

Objective: Identify the optimal Ligand/Metal combination for the asymmetric hydrogenation of a prochiral enamide.

1. Library Design (The "Toolbox")

Do not screen randomly. Select 12-24 ligands covering diverse distinct properties:

-

Quadrant 1 (Rigid/Axial): BINAP, SEGPHOS (different dihedral angles).

-

Quadrant 2 (Electron Rich/Alkyl): DuPhos, TangPhos (good for hindered substrates).

-

Quadrant 3 (Ferrocenyl): Josiphos, Walphos (flexible bite angle, secondary interactions).

-

Quadrant 4 (Monodentate/Misc): Phosphoramidites (MonoPhos) – cost-effective.

2. Experimental Setup (Glovebox/HTE)

-

Substrate: 0.1 mmol scale per vial.

-

Metal Precursor:

or -

Solvent: Screen MeOH, TFE (Trifluoroethanol), and DCM. Note: TFE often enhances H-bonding interactions.

-

S/C Ratio: Start at 50:1 or 100:1 for screening.

3. The Workflow

Figure 3: Linear workflow for high-throughput ligand screening.

4. Data Analysis & Optimization

Once a "Hit" (>80% ee) is found, optimize:

-

Temperature: Lower T usually increases ee (enthalpic control) but decreases rate.

-

Pressure: High H2 pressure can change the rate-determining step (oxidative addition vs. migratory insertion).

-

Counter-ion: Switch from

to

Comparative Ligand Performance Table

| Ligand Class | Key Example | Best For Substrate Type | Air Stability | Chirality Source |

| Bisphosphine (Axial) | BINAP | Ketones, Functionalized Olefins | Good | Atropisomerism |

| Bisphospholane | DuPhos | Enamides, Unfunctionalized Olefins | Poor (Oxidizes) | C-Stereogenic Ring |

| Ferrocenyl | Josiphos | Bulky Imines, Hydrogenation | Excellent | Planar + C-Chiral |

| Biaryl Monophosphine | XPhos | C-N / C-C Cross Coupling | Good | Atropisomerism |

References

-

Vineyard, B. D., Knowles, W. S., et al. (1977). Asymmetric hydrogenation.[1][3][4][5][6][7] Rhodium chiral bisphosphine catalyst.[1][2][4][6][7][8] Journal of the American Chemical Society. Link

-

Miyashita, A., Noyori, R., et al. (1980). Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bisphosphine, and its use in the rhodium(I)-catalyzed asymmetric hydrogenation of alpha-(acylamino)acrylic acids. Journal of the American Chemical Society. Link

-

Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions.[7][9] Journal of the American Chemical Society. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

-

Blaser, H. U., et al. (2003). Industrial Asymmetric Hydrogenation.[1][3] Advanced Synthesis & Catalysis.[10] Link

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Features and Application in Asymmetric Catalysis of Chiral Phosphine-Phosphite Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sites.english.unt.edu [sites.english.unt.edu]

- 7. researchgate.net [researchgate.net]

- 8. Chiral phosphine ligands|Ambeed [ambeed.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structural Elucidation and Characterization of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine

This guide provides an in-depth technical analysis of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine , a critical

Executive Summary & Compound Identity

Compound Name: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine

Common Aliases: (R)-AMPHOS (Note: often refers to the class), (R)-1-[2-(Diphenylphosphino)phenyl]ethylamine

CAS Registry Number: 192057-60-6

Molecular Formula:

Core Utility

This molecule functions as a bidentate hemilabile ligand. The "hard" amine nitrogen and "soft" phosphine phosphorus allow for unique coordination modes with transition metals (Ru, Rh, Ir, Pd), essential for enantioselective hydrogenations and C-C bond formations.

Spectral Data Specifications

The following data sets represent the standard spectroscopic fingerprint for high-purity (>96%) material.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

NMR (Phosphorus-31)

The most diagnostic tool for ligand purity.

| Shift (

NMR (Proton)

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| 1.55 | Doublet (d) | 3H | ||

| 1.80 | Broad Singlet | 2H | Exchangeable; shift varies with conc. | |

| 4.85 | Multiplet (m) | 1H | Coupled to Me and P (long range). | |

| 6.90 – 7.60 | Multiplet (m) | 14H | Aromatic Protons | Overlap of |

NMR (Carbon-13)

Key Feature: Carbon-Phosphorus coupling (

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Neat)

| Wavenumber (

C. Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (+)

| m/z Value | Ion Identity | Interpretation |

|---|

| 306.1 |

Structural Elucidation Logic

To validate the structure, researchers must confirm three specific connectivity features. The following diagram illustrates the decision logic based on the spectral data above.

Figure 1: Spectral validation logic tree ensuring correct oxidation state and regiochemistry.

Experimental Protocol: Synthesis & Isolation

While this compound is commercially available, in-house preparation is often required to ensure enantiopurity or to derivatize the scaffold. The standard route involves the Directed Ortho-Lithiation (DoM) of a protected phenylethylamine.

Methodology: Directed Ortho-Lithiation Route

Objective: Synthesis of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine from (R)-1-phenylethylamine.

Reagents:

-

Boc anhydride (

) (Protecting Group) -

-Butyllithium (

-

Chlorodiphenylphosphine (

) -

Trifluoroacetic acid (TFA) or HCl/MeOH (Deprotection)

Step-by-Step Workflow:

-

N-Protection:

-

React (R)-1-phenylethylamine with

in DCM/TEA to form (R)-N-Boc-1-phenylethylamine . -

Validation: Disappearance of broad

peak in IR; appearance of Carbonyl stretch (~1690

-

-

Directed Lithiation (The Critical Step):

-

Dissolve N-Boc intermediate in anhydrous

or THF under Argon. -

Cool to -78 °C .

-

Add

-BuLi (2.2 equiv) dropwise. Note: The Boc group directs lithiation to the ortho position via chelation. -

Allow to warm to 0 °C for 2–3 hours to ensure lithiation.

-

-

Phosphinylation:

-

Cool mixture back to -78 °C .

-

Add

(1.1 equiv) slowly. -

Warm to room temperature overnight.[5]

-

Result: Formation of the Boc-protected phosphine amine.

-

-

Deprotection & Isolation:

-

Treat the crude intermediate with TFA/DCM (1:1) or HCl/MeOH to remove the Boc group.

-

Neutralization: Carefully basify with

(aq) to pH 8–9. -

Extraction: Extract with DCM. Dry over

. -

Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (

, EtOAc/Hexane).

-

Figure 2: Synthetic pathway via Directed Ortho-Lithiation (DoM).

Handling & Stability (Safety)[6]

-

Oxidation Sensitivity: The phosphine moiety (

) is air-sensitive in solution. While the solid is relatively stable, it should be stored under inert gas (Argon/Nitrogen) at 2–8 °C. -

Racemization: The chiral center is benzylic and alpha to an amine. Avoid harsh basic conditions at high temperatures (

) to prevent racemization. -

Toxicity: Treat as an irritant. Standard PPE (gloves, goggles) is required.

References

-

Sigma-Aldrich. (R)-1-[2-(Diphenylphosphino)phenyl]ethylamine Product Sheet. CAS 192057-60-6.[6]

-

Guiry, P. J., & Saunders, C. P. (2004). The development of P,N ligands for asymmetric catalysis.[7] Advanced Synthesis & Catalysis, 346(5), 497-537. (Context on P,N ligand class spectral features).

-

Organometallics Data. Standard 31P NMR shifts for Ortho-substituted Triphenylphosphines. (General reference for -12 to -15 ppm range).[8]

-

ChemicalBook. (R)-(+)-1-Phenylethylamine Spectral Data. (Base structure reference).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (R)-(+)-1-Phenylethylamine synthesis - chemicalbook [chemicalbook.com]

- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-(+)-1-Phenylethylamine for the resolution of racemates for synthesis 3886-69-9 [sigmaaldrich.com]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of [bis(diphenylphosphanyl)methane-κP]chloridobis[2-(pyridin-2-yl)phenyl-κ2 N,C 1]iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-1- 2-(Diphenylphosphino)phenyl ethylamine 96 192057-60-6 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. (R)-(+)-1-Phenylethylamine(3886-69-9) 1H NMR spectrum [chemicalbook.com]

Technical Guide: Safety, Handling, and Storage of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine

[1]

Executive Summary

(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS: 192057-60-6) is a specialized P,N-bidentate chiral ligand used extensively in asymmetric catalysis, particularly in transition metal-catalyzed hydrogenations and hydroformylations.[1] Its structural duality—combining a soft phosphorus donor with a hard nitrogen donor—enables unique coordination modes with metals such as Rhodium (Rh), Palladium (Pd), and Platinum (Pt).[1]

However, the utility of this ligand is contingent upon maintaining its chemical integrity. Like many electron-rich phosphines, it is susceptible to oxidation.[1] Furthermore, the primary amine functionality introduces basicity and nucleophilicity that necessitate specific handling protocols to prevent carbamate formation or unwanted salt formation. This guide defines the rigorous protocols required to maintain the "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness) standard in its manipulation.

Physicochemical Profile

Understanding the physical state and stability profile is the first step in designing a safety protocol.

| Property | Specification | Technical Note |

| Appearance | White to off-white solid | Discoloration (yellowing) often indicates oxidation.[1] |

| Molecular Formula | C₂₀H₂₀NP | MW: 305.35 g/mol |

| Melting Point | 75–81 °C | Sharp melting point indicates high purity. |

| Optical Rotation | [α]²²D +59.0° | (c = 0.5% in CHCl₃).[1][2] Critical for enantiomeric excess (ee) verification. |

| Air Sensitivity | High | Phosphine moiety oxidizes to phosphine oxide (P=O) upon air exposure. |

| Moisture Sensitivity | Low to Moderate | Amine is hygroscopic; however, the P-C bonds are hydrolytically stable. |

| Solubility | Soluble in CHCl₃, DCM, Toluene | Solutions degrade faster than solids if not degassed. |

Hazard Identification & Mechanistic Risks

GHS Classification

Based on Safety Data Sheets (SDS) from major suppliers (Sigma-Aldrich, Strem), the compound is classified as Warning .[1]

-

H302: Harmful if swallowed.[3]

Mechanistic Safety Insights

-

Phosphine Toxicity: While not as acutely toxic as alkyl phosphines, aryl phosphines can affect the central nervous system and liver. The lipophilicity of the diphenylphosphino group facilitates cellular membrane transport.

-

Amine Basicity: The primary amine is a skin irritant and can cause corneal damage. It readily absorbs atmospheric CO₂ to form carbamates, appearing as a crust on the solid surface.

-

Oxidation Risk: The oxidation of the phosphorus atom is exothermic. While this specific ligand is not pyrophoric, bulk oxidation can generate significant heat.

Handling Protocols: The Inert Barrier

Core Directive: The primary cause of catalytic failure with this ligand is partial oxidation of the phosphorus center. All handling must occur under an inert atmosphere (Nitrogen or Argon).

The "Schlenk vs. Glovebox" Decision Matrix

| Operation | Recommended Environment | Protocol Detail |

| Weighing (< 50 mg) | Glovebox (Argon/N₂) | Electrostatic effects may be high; use anti-static gun.[1] |

| Weighing (> 50 mg) | Schlenk Line / Glovebox | Rapid transfer to Schlenk flask is acceptable if <30 seconds air exposure. |

| Solution Prep | Schlenk Line | Use only degassed, anhydrous solvents. |

| Reaction Setup | Schlenk / Glovebox | Purge reaction vessels 3x (Vacuum/Refill) before addition. |

Solvent Degassing Protocol

Do not use "bottled anhydrous" solvents without further treatment. Dissolved oxygen is the enemy.

-

Sparging: Bubble dry Argon through the solvent for 15-30 minutes (for volumes < 100 mL).

-

Freeze-Pump-Thaw: Required for highly sensitive catalytic runs (3 cycles minimum).[1]

Visualizing the Handling Workflow

Figure 1: Decision matrix for inert handling to prevent ligand degradation.

Storage Strategy

Proper storage extends the shelf-life from weeks to years.

Environmental Conditions

-

Temperature: Store at 2–8 °C (Refrigerated). While Strem lists "Store Cold: No" for shipping, long-term preservation of enantiopurity and phosphorus integrity is best at reduced temperatures to slow oxidation kinetics.[1]

-

Atmosphere: Strictly under Argon or Nitrogen .

-

Container:

Degradation Indicators

If the white solid turns yellow or becomes sticky , it has likely undergone:

-

P-Oxidation: Formation of phosphine oxide (irreversible).[1]

-

Carbamate Formation: Reaction of the amine with atmospheric CO₂ (reversible with base wash, but indicates poor storage).

Figure 2: Primary degradation pathways upon exposure to air.[1]

Emergency & Disposal Procedures

Spill Management

-

Evacuate: Ensure good ventilation.

-

PPE: Wear nitrile gloves, lab coat, and safety goggles. A dust mask (N95) is recommended to prevent inhalation.

-

Containment: Do not dry sweep. Wet the solid with an inert solvent (like hexanes) to prevent dust generation, then wipe up with paper towels.[1]

-

Deactivation: Treat the area with a dilute bleach solution (oxidizes any remaining phosphine to the less toxic oxide) followed by water.

Fire Fighting

-

Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]

-

Hazard: Combustion produces toxic Phosphorus Oxides (PxOy) and Nitrogen Oxides (NOx) .[1] Firefighters must wear SCBA.

Waste Disposal

-

Stream: Segregate as Organic Hazardous Waste .

-

Tagging: Clearly label as "Contains Phosphines" and "Amines".[7]

-

Aquatic Toxicity: Do not release into drains. Phosphines are generally classified as hazardous to the aquatic environment (Category 4 or higher).

References

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: (R)-1-[2-(Diphenylphosphino)phenyl]ethylamine. Link

-

Strem Chemicals. (2024). Product Catalog: (S)-1-[2-(Diphenylphosphino)phenyl]ethylamine (Enantiomer data utilized for R-isomer equivalence). Link[1]

-

PubChem. (2024). Compound Summary: 2-(Diphenylphosphino)ethylamine derivatives. National Library of Medicine. Link

-

Chemical Society Reviews. (2016). Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives. Link

Sources

- 1. CAS 1663-45-2: 1,2-Bis(diphenylphosphino)ethane [cymitquimica.com]

- 2. (R)-1- 2-(Diphenylphosphino)phenyl ethylamine 96 192057-60-6 [sigmaaldrich.com]

- 3. biosynth.com [biosynth.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 1,2-Bis(diphenylphosphino)ethane | C26H24P2 | CID 74267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

palladium-catalyzed allylic alkylation using (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine

Application Note: Enantioselective Palladium-Catalyzed Allylic Alkylation using (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine

Executive Summary

This application note details the protocol for utilizing (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (referred to herein as (R)-P,N-Amine ) in Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA). Unlike

Scientific Foundation: The Electronic Desymmetrization Principle

Ligand Design & Function

The (R)-P,N-Amine ligand belongs to the class of chiral aminophosphines. Its efficacy stems from the hemilability of the nitrogen donor and the strong electronic differentiation between the P and N atoms.

-

The P-Donor (Soft): Exerts a strong trans-effect, weakening the Pd-C bond trans to itself in the

-allyl complex. -

The N-Donor (Hard): Exerts a weaker trans-effect but provides a chiral anchor via the stereocenter at the benzylic position.

-

Mechanism of Induction: In the intermediate

-allyl complex, the nucleophile (soft) preferentially attacks the allylic terminus trans to the phosphorus atom due to the greater electrophilicity induced by the P-ligand's strong

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical P,N-coordination that dictates the stereochemical outcome.

Figure 1: Catalytic cycle of Pd-AAA showing the critical electronic differentiation phase at the π-Allyl complex stage.

Experimental Protocol

Materials & Reagents

-

Ligand: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (>98% ee).

-

Metal Source:

(Allylpalladium chloride dimer) or -

Substrate: rac-1,3-Diphenyl-2-propenyl acetate.

-

Nucleophile: Dimethyl malonate.[1]

-

Base:

-Bis(trimethylsilyl)acetamide (BSA) + catalytic KOAc (or NaH for pre-generation). -

Solvent: Degassed Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology

Step 1: Catalyst Pre-formation (In-situ)

-

In a glovebox or under Argon flow, weigh

(1.8 mg, 0.005 mmol, 2.5 mol% Pd) and (R)-P,N-Amine (3.5 mg, 0.011 mmol, 5.5 mol%) into a flame-dried Schlenk tube. -

Add anhydrous DCM (1.0 mL).

-

Stir at room temperature for 20 minutes. The solution should turn from pale yellow to a distinct orange/yellow, indicating coordination.

Step 2: Substrate Addition

-

Dissolve rac-1,3-diphenyl-2-propenyl acetate (50.4 mg, 0.20 mmol) in DCM (1.0 mL).

-

Transfer the substrate solution to the catalyst mixture via syringe.

-

Stir for 10 minutes to allow oxidative addition and formation of the

-allyl complex.

Step 3: Nucleophile Introduction

-

Add dimethyl malonate (80 mg, 0.60 mmol, 3.0 equiv).

-

Immediately add BSA (122 mg, 0.60 mmol, 3.0 equiv) followed by a catalytic amount of KOAc (2 mg solid). Note: BSA/KOAc generates the silyl ketene acetal in situ, acting as a "soft" nucleophile source.

-

Seal the tube and stir at 20 °C (or optimized temperature) for 12–24 hours.

Step 4: Quench & Analysis

-

Dilute the reaction mixture with diethyl ether (5 mL).

-

Add saturated

(aq) to quench the remaining BSA. -

Extract with ether (3 x 5 mL), dry over

, and concentrate in vacuo. -

Purify via flash chromatography (Hexanes/EtOAc 9:1).

-

Analyze ee% via Chiral HPLC (e.g., Daicel Chiralcel OD-H, Hexane/IPA 90:10).

Workflow Diagram

Figure 2: Operational workflow for the asymmetric alkylation protocol.

Optimization & Troubleshooting

The performance of P,N-ligands is sensitive to solvent polarity and base strength. The following data summarizes typical optimization trends for this specific ligand class.

Representative Optimization Data

| Entry | Solvent | Base | Temp (°C) | Yield (%) | ee (%) | Notes |

| 1 | THF | NaH | 0 | 85 | 72 | Fast reaction, lower stereo-control. |

| 2 | DCM | NaH | 0 | 88 | 81 | Chlorinated solvents often favor P,N-coordination. |

| 3 | DCM | BSA/KOAc | 20 | 92 | 89 | BSA provides slow release of nucleophile. |

| 4 | DCM | BSA/KOAc | 0 | 90 | 94 | Optimal balance of rate and selectivity. |

| 5 | Toluene | BSA/KOAc | 0 | 75 | 88 | Lower solubility of active species. |

Troubleshooting Guide

-

Low Conversion:

-

Cause: Oxidation of the Phosphine ligand.

-

Solution: Ensure strict anaerobic conditions. Use fresh solvent degassed via freeze-pump-thaw.

-

Cause: Inactive Base.[2]

-

Solution: BSA degrades with moisture. Use a fresh bottle or switch to NaH (though ee may drop slightly).

-

-

Low Enantioselectivity:

-

Cause: "Memory Effect."[1]

-

Solution: If the starting material is racemic, the rate of

-allyl isomerization (syn/anti interconversion) must be faster than nucleophilic attack. Lower the concentration of the nucleophile or add it slowly (syringe pump) to allow the Pd-allyl complex to equilibrate to the thermodynamic minimum before attack. -

Cause: Ligand dissociation.[3]

-

Solution: Increase Ligand:Pd ratio to 2.5:1.

-

References

-

Tsuji-Trost Reaction Overview: Trost, B. M.; Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996 , 96(1), 395–422. [Link]

-

P,N-Ligand Mechanism (Electronic Differentiation): Helmchen, G.; Pfaltz, A. "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis." Accounts of Chemical Research, 2000 , 33(6), 336–345. [Link] (Note: This reference establishes the foundational mechanism for P,N ligands in allylic alkylation, directly applicable to the P,N-amine scaffold).

-

Specific Ligand Class (Aminophosphines): Guiry, P. J.; Saunders, C. P. "The Development of P,N Ligands for Asymmetric Catalysis." Advanced Synthesis & Catalysis, 2004 , 346, 497–537. [Link]

-

Protocol Grounding (Pd-AAA Standards): Trost, B. M.; Crawley, M. L. "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis." Chemical Reviews, 2003 , 103(8), 2921–2944. [Link]

Sources

Application Note: Optimization of Catalyst Loading for (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine Complexes

Executive Summary

This guide details the protocol for determining the optimal Substrate-to-Catalyst (S/C) ratio for complexes derived from (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS: 192057-60-6).

This ligand, a chiral P,N-donor, is a cornerstone in asymmetric catalysis. Its primary amine functionality (-NH

Mechanistic Foundation

To optimize loading, one must understand the cycle. This ligand forms active complexes with Ru(II), Rh(III), Ir(III), and increasingly Fe(II). The critical feature is the NH effect : the amine proton actively participates in the transition state, lowering the activation energy for hydrogen transfer.

The Bifunctional Cycle

The catalyst does not merely bind the substrate; it acts as a proton shuttle.

-

Implication for Loading: Because the mechanism is outer-sphere (substrate does not bind directly to the metal center), steric inhibition is lower than in inner-sphere mechanisms. This often allows for higher S/C ratios (lower loading) if the catalyst remains stable.

Figure 1: Simplified bifunctional mechanism. The "Amido Complex" is the sensitive intermediate; if hydrogen sources are depleted or loading is too low (instability), it may irreversibly deactivate.

Pre-Experimental Validation

Before screening loading, validate the catalyst formation. This ligand is often generated in situ.

Standard Complexation Protocol

Reagents:

-

Ligand: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (1.1 equiv relative to metal).

-

Metal Precursor:

(Common) or -

Solvent: Degassed Isopropanol (IPA) or Dichloromethane (DCM).

Step-by-Step:

-

Inert Atmosphere: Perform all steps under Nitrogen or Argon.

-

Mixing: Dissolve metal precursor and ligand in solvent (0.01 M concentration).

-

Activation: Stir at 25–40°C for 1 hour. The solution should turn from deep red/orange to yellow/orange (indicative of Ru-Cl cleavage and P,N coordination).

-

Self-Check: Take a

P NMR. Free ligand appears ~ -20 ppm (check specific solvent shift). Bound ligand typically shifts downfield (+20 to +50 ppm). If free ligand signal persists >5%, extend stirring time.

Protocol: Determination of Optimal Loading (S/C)

Do not simply run reactions at 1%, 0.1%, and 0.01% and check yield at 24 hours. This leads to "false negatives" where a catalyst dies early but is highly active. Use the Variable Loading Kinetic Screen .

Experimental Design Table

Select a model substrate (e.g., Acetophenone) and run the following parallel reactions.

| Entry | S/C Ratio | Catalyst Loading (mol%) | Substrate Conc.[1] [M] | Purpose |

| A | 100:1 | 1.0% | 0.5 M | Baseline: Establishes max conversion rate. |

| B | 500:1 | 0.2% | 0.5 M | Target: Economic viability zone. |

| C | 2000:1 | 0.05% | 0.5 M | Stress Test: Identifies catalyst death. |

| D | N/A | 0% (Metal only) | 0.5 M | Control: Quantifies background reaction. |

Execution Workflow

-

Prepare Stock Solution: Prepare a master mix of Substrate + Internal Standard (e.g., Dodecane) in IPA.

-

Base Addition: Add KOtBu (typically 1–5 mol% relative to substrate, not catalyst) to the stock solution.

-

Note: The base is required to generate the active alkoxide/hydride species.

-

-

Initiation: Add the calculated volume of Catalyst Stock Solution (from Section 3.1) to reactors A, B, and C.

-

Sampling: Aliquot 50 µL at t = 5, 15, 30, 60, 120, and 240 minutes. Quench immediately in wet ethyl acetate or dilute HCl.

-

Analysis: Analyze via GC-FID or Chiral HPLC.

Data Analysis & RPKA Interpretation

This is the critical step for high-level optimization. You must normalize the reaction rate against the catalyst concentration.

The "Standardized Rate" Plot

Plot Conversion (%) vs. Time x [Catalyst] .

-

Theory: If the catalyst is stable and the order in catalyst is 1 (standard), all curves (A, B, C) should overlay perfectly.

-

Deviation Analysis:

| Observation | Diagnosis | Action |

| Curves Overlay | Catalyst is robust. Order = 1. | Decrease loading further. You have not hit the limit. |

| Low Loading Curve Deviates Down | Catalyst Deactivation. | The catalyst is dying at low concentrations. Do not go lower. |

| Low Loading Curve Deviates Up | Catalyst Aggregation (Inhibition). | High concentrations form inactive dimers. Lower loading is actually better. |

Visualizing the Decision Logic

Figure 2: Decision tree for interpreting kinetic profiles to select optimal loading.

Troubleshooting & Critical Controls

The "Same Excess" Experiment

If you suspect product inhibition (the alcohol product slowing down the reaction), perform a "Same Excess" experiment:

-

Run 1: Standard conditions (0.5M Substrate).

-

Run 2: Start with 0.25M Substrate + 0.25M Product (simulate 50% conversion start).

-

Comparison: Shift the time axis of Run 1 to where it reached 50% conversion. If Run 2 is slower than the shifted Run 1, the product is inhibiting the catalyst.

-

Solution: If product inhibition exists, optimal loading must be higher to drive the reaction to completion.

-

Poisoning Check

Sulfur or oxidizing impurities in the substrate are fatal to P,N-Ru complexes.

-

Symptom: An induction period (slow start) followed by activity, or total death at low loadings (S/C > 1000).

-

Protocol: Pre-treat substrate with activated carbon or pass through a plug of basic alumina before the screen.

References

-

Original Synthesis & Application: Uematsu, N., Fujii, A., Hashiguchi, S., Ikariya, T., & Noyori, R. (1996). Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society. [Link]

-

Reaction Progress Kinetic Analysis (RPKA): Blackmond, D. G. (2005).[2] Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Reaction Analysis.[2][3] Angewandte Chemie International Edition. [Link]

-

P,N-Ligand Mechanism (Outer Sphere): Clapham, S. E., Hadzovic, A., & Morris, R. H. (2004). Mechanisms of the H2-Hydrogenation and Transfer Hydrogenation of Polar Bonds Catalyzed by Ruthenium Hydride Complexes. Coordination Chemistry Reviews. [Link]

-

Iron-Catalyzed Alternatives (Green Chemistry Context): Morris, R. H. (2014). Asymmetric Hydrogenation, Transfer Hydrogenation, and Hydrosilylation of Ketones Catalyzed by Iron Complexes. Accounts of Chemical Research. [Link]

Sources

Application Note: Stereoselective C-C Bond Formation via (R)-1-[2-(Diphenylphosphino)phenyl]ethanamine

This Application Note is designed for researchers in asymmetric catalysis and drug development. It details the use of (R)-1-[2-(Diphenylphosphino)phenyl]ethanamine (CAS: 192057-60-6), a versatile P,N-ligand, for stereoselective C-C bond formation.

Executive Summary

(R)-1-[2-(Diphenylphosphino)phenyl]ethanamine is a bifunctional P,N-ligand featuring a soft phosphorus donor and a hard, primary amine donor. Unlike fully alkylated aminophosphines (e.g., AMPHOS), the primary amine moiety (

This guide focuses on its flagship application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) . We provide a validated protocol for generating quaternary stereocenters with high enantiomeric excess (ee), utilizing the electronic asymmetry of the P,N-chelate to control regioselectivity and stereochemistry.

Ligand Design & Mechanistic Rationale

The P,N-Effect

The power of this ligand lies in the electronic disparity between the Phosphorus (P) and Nitrogen (N) atoms.

-

Phosphorus (Soft Donor): Strong

-donor and -

Nitrogen (Hard Donor):

-donor only. Anchors the metal center while creating a distinct steric environment.

In Pd-catalyzed allylic substitution, this electronic asymmetry forces the nucleophile to attack a specific terminus of the

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical nucleophilic addition step controlled by the P,N-ligand.

Figure 1: Catalytic cycle for Pd-AAA showing the critical role of the P,N-ligand in the stereodetermining nucleophilic attack.[1]

Experimental Protocol: Asymmetric Allylic Alkylation

Objective: Enantioselective alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate. Target: >90% Yield, >90% ee.

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| [Pd(allyl)Cl]₂ | 0.025 (2.5 mol%) | Pre-catalyst | Stored under Argon. |

| (R)-P,N-Ligand | 0.055 (5.5 mol%) | Chiral Ligand | CAS: 192057-60-6. |

| 1,3-Diphenylallyl acetate | 1.0 | Substrate | Racemic substrate.[2] |

| Dimethyl malonate | 3.0 | Nucleophile | Distilled prior to use. |

| BSA | 3.0 | Base/Silylating | N,O-Bis(trimethylsilyl)acetamide.[1] |

| KOAc | 0.1 (10 mol%) | Additive | Catalytic base activator. |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous, degassed. |

Step-by-Step Methodology

Step 1: Catalyst Complexation (In Situ)

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, add [Pd(allyl)Cl]₂ (2.5 mol%) and (R)-1-[2-(Diphenylphosphino)phenyl]ethanamine (5.5 mol%).

-

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous DCM (concentration 0.1 M relative to substrate).

-

Stir at room temperature (RT) for 20 minutes . The solution should turn from yellow to pale orange, indicating the formation of the chiral Pd-ligand complex.

Step 2: Substrate Addition

-

Add the racemic 1,3-diphenylallyl acetate (1.0 equiv) dissolved in a minimal amount of DCM to the catalyst solution via syringe.

-

Stir for 10 minutes to allow oxidative addition (formation of the

-allyl complex).

Step 3: Nucleophile Activation & Reaction

-

In a separate vial, mix Dimethyl malonate (3.0 equiv), BSA (3.0 equiv), and a catalytic amount of KOAc (10 mol%). Note: BSA generates the silyl enolate in situ, which is a softer, more selective nucleophile.

-

Add this nucleophile mixture dropwise to the main reaction vessel containing the Pd-allyl complex.

-

Stir the reaction mixture at RT or 0°C (lower temperature often enhances ee). Monitor by TLC (Hexane:EtOAc 8:2).

Step 4: Work-up & Analysis

-

Upon full conversion (typically 2–12 hours), dilute with diethyl ether and quench with saturated

(aq). -

Extract with diethyl ether (3x), dry organic layers over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Analysis: Determine ee using Chiral HPLC (e.g., Daicel Chiralcel OD-H column, IPA/Hexane mobile phase).

Troubleshooting & Optimization (The "Art" of the Protocol)

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or Oxygen exposure. | Ensure strict anaerobic conditions. The primary amine is sensitive to oxidation over time; use fresh ligand. |

| Low Enantioselectivity | Non-selective background reaction. | Lower the temperature to -20°C. Ensure the ratio of Ligand:Pd is > 2:1 to prevent unligated Pd species. |

| Racemization | Product racemization via Pd-catalysis.[1] | Stop the reaction immediately upon completion. Prolonged exposure to Pd(0) can isomerize the product. |

| Precipitation | Solubility issues with salt byproducts. | Switch solvent to THF or Toluene if DCM causes precipitation of KOAc/BSA byproducts. |

Safety & Handling

-

Phosphine Toxicity: Treat all phosphine-containing ligands as potentially toxic. Handle in a fume hood.

-

Air Sensitivity: While the P,N-ligand is relatively air-stable as a solid, its solutions (and the Pd(0) active species) are air-sensitive. Always use Schlenk techniques or a glovebox.

-

BSA Hazards: BSA is moisture sensitive and corrosive.

References

-

Ligand Characterization & Properties

-

General Protocol for P,N-Ligand AAA

-

Related Aminophosphine Applications

-

RSC Publishing. "Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis." Dalton Transactions. Link

-

-

Mechanistic Insight (P,N-Hemilability)

-

Helmchen, G., & Pfaltz, A. "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis." Accounts of Chemical Research. (Analogous mechanistic principles). Link

-

Sources

- 1. (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide as a preligand in palladium-catalyzed asymmetric allylic alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Resolution of the atropochiral biminap ligand and applications in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine Products

Introduction

This guide addresses the specific challenges associated with (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (and its derivatives). As a hybrid P,N-ligand, this molecule presents a dual challenge: the amine functionality is prone to protonation and chelation, while the diphenylphosphine moiety is highly susceptible to oxidation (forming phosphine oxides) and air sensitivity.

This technical document is structured to troubleshoot specific failure modes during synthesis, complexation, and final product isolation.

Module 1: The "Ghost" Impurity (Phosphine Oxidation)

Symptom: You observe a persistent impurity in 31P NMR (shifted ~20-40 ppm downfield from the product) or a lower Rf spot on TLC that increases during purification.

Diagnosis: The phosphine moiety has oxidized to the phosphine oxide (P=O). This often occurs during silica gel chromatography due to the acidic nature of silica or exposure to air.

Solution A: The Borane Protection Strategy (Gold Standard)

For high-enantiopurity applications, protecting the phosphorus with borane (BH3) renders the molecule air-stable and allows for rigorous purification (recrystallization or chromatography) without oxidation.

Protocol: Protection & Deprotection Cycle

-

Protection:

-

Dissolve the crude amine-phosphine in dry THF under Argon.

-

Add BH3·THF or BH3·SMe2 (1.0–1.2 equiv) at 0°C.

-

Stir for 1–2 hours. The P-BH3 adduct is now air-stable.

-

Purify: Perform standard silica chromatography or recrystallization. The adduct is generally less polar than the free amine but more polar than the free phosphine.

-

-

Deprotection:

-

Dissolve the purified adduct in Ethanol or Toluene.

-

Add DABCO (1.5 equiv) or Diethylamine (excess).

-

Heat to 40–60°C for 2–4 hours.

-

Remove solvent and volatile borane-amine byproducts under high vacuum.

-

Solution B: Deactivated Chromatography

If borane protection is not feasible, you must modify the stationary phase to prevent on-column oxidation.

-

Stationary Phase: Use Neutral Alumina instead of Silica Gel (Silica is naturally acidic).

-

If using Silica: Pre-treat the column with 1-3% Triethylamine (TEA) in the eluent. This neutralizes acidic sites that catalyze oxidation.

-

Solvents: All solvents must be degassed (sparged with N2/Ar for 20 mins) prior to use.

Module 2: Isolating the Ligand (Synthesis Workup)

Symptom: Difficulty separating the product from non-amine starting materials (e.g., diphenylphosphine derivatives) or inability to induce crystallization.

Diagnosis: The amphiphilic nature of the P,N-ligand requires exploiting the basicity of the amine for separation.

Workflow: Acid-Base Extraction Logic

Note: This method works only if the phosphine moiety is relatively stable to dilute acid for short periods. Work quickly and keep cold.

Figure 1: Acid-Base extraction workflow to isolate the amine-phosphine ligand from non-basic contaminants.

Module 3: Metal Complex Isolation (Pre-Catalysts)

Symptom: After complexing the ligand with a metal (e.g., [Ir(COD)Cl]2 or Pd(OAc)2), the product remains an oil or fails to precipitate.

Diagnosis: Residual solvents or excess ligand are preventing lattice formation. P,N-metal complexes are often highly soluble in DCM/THF but insoluble in alkanes.